molecular formula C10H9BrF3IO B14062966 1-(3-Bromopropyl)-2-iodo-3-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-2-iodo-3-(trifluoromethoxy)benzene

Cat. No.: B14062966
M. Wt: 408.98 g/mol
InChI Key: UBPGTILZEQNZRG-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-iodo-3-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a bromopropyl chain, an iodine substituent in the ortho position, and a trifluoromethoxy group in the meta position.

Properties

Molecular Formula

C10H9BrF3IO

Molecular Weight

408.98 g/mol

IUPAC Name

1-(3-bromopropyl)-2-iodo-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9BrF3IO/c11-6-2-4-7-3-1-5-8(9(7)15)16-10(12,13)14/h1,3,5H,2,4,6H2

InChI Key

UBPGTILZEQNZRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)I)CCCBr

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-2-iodo-3-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the following steps:

    Halogenation: Introduction of bromine and iodine atoms to the benzene ring through electrophilic aromatic substitution.

    Trifluoromethoxylation: Introduction of the trifluoromethoxy group using reagents like trifluoromethyl ethers under specific conditions.

    Alkylation: Attachment of the 3-bromopropyl group via nucleophilic substitution reactions.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity, utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

1-(3-Bromopropyl)-2-iodo-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles under suitable conditions, forming new compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-2-iodo-3-(trifluoromethoxy)benzene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-2-iodo-3-(trifluoromethoxy)benzene exerts its effects involves its interaction with various molecular targets. The presence of halogen atoms and the trifluoromethoxy group can influence its reactivity and binding affinity to different substrates. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, affecting the overall chemical behavior of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Halogen-Substituted Derivatives
  • 1-(3-Bromopropyl)-2-chlorobenzene ():

    • Lacks the trifluoromethoxy group but shares the bromopropyl chain and a halogen (Cl instead of I).
    • Synthesized via column chromatography (93% yield), highlighting the stability of bromopropyl-substituted aromatics during purification .
    • Lower molecular weight (C₉H₁₀BrCl) compared to the target compound, reducing steric hindrance.
  • 1-Bromo-2-(trifluoromethoxy)benzene (): Simpler structure without the bromopropyl chain or iodine.
Functional Group Variations
  • 1-(3-Bromopropyl)-2-nitro-4-(trifluoromethoxy)benzene (): Features a nitro group (strong electron-withdrawing) instead of iodine. Molecular formula: C₁₀H₉BrF₃NO₃; average mass 328.083. The nitro group increases polarity and may reduce thermal stability compared to iodine .
  • 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene (): Contains both difluoromethoxy and trifluoromethoxy groups. Molecular formula: C₁₁H₁₀BrF₅O₂; molar mass 349.08. Higher fluorine content increases density (1.533 g/cm³) and boiling point (272.6°C) compared to mono-fluorinated analogs .
Reactivity Trends
  • Halogen Reactivity : Chloro and bromo analogs () show lower reactivity in nucleophilic substitutions compared to iodo derivatives due to weaker C–X bond dissociation energies.
  • Trifluoromethoxy vs.
Physical Properties
Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³)
Target Compound* C₁₀H₉BrF₃IO ~435.0 (estimated) ~280–300 (predicted) ~1.6 (predicted)
1-(3-Bromopropyl)-2-chlorobenzene C₉H₁₀BrCl 233.54 Not reported Not reported
1-(3-Bromopropyl)-2-nitro-4-(trifluoromethoxy)benzene C₁₀H₉BrF₃NO₃ 328.084 Not reported Not reported
1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene C₁₁H₁₀BrF₅O₂ 349.09 272.6±35.0 1.533±0.06

*Estimated based on analogs.

Biological Activity

1-(3-Bromopropyl)-2-iodo-3-(trifluoromethoxy)benzene is a complex organic compound characterized by its unique structural features, including a bromopropyl group, an iodine atom, and a trifluoromethoxy group attached to a benzene ring. Its molecular formula is C10H9BrF3IO, with a molecular weight of approximately 408.98 g/mol. This compound has garnered attention in synthetic and medicinal chemistry due to its distinctive chemical properties and potential biological activities.

Synthesis

The synthesis of 1-(3-Bromopropyl)-2-iodo-3-(trifluoromethoxy)benzene typically involves several key steps that require careful optimization to achieve high yields and purity. Common methods include:

  • Electrophilic Aromatic Substitution : This method introduces the bromopropyl and iodo groups onto the benzene ring.
  • Trifluoromethoxylation : The trifluoromethoxy group is introduced using trifluoromethylating agents in the presence of suitable bases.

Biological Activity

Preliminary studies on the biological activity of 1-(3-Bromopropyl)-2-iodo-3-(trifluoromethoxy)benzene suggest that its unique structure allows for significant interactions with biological molecules. The key areas of interest include:

  • Antimicrobial Activity : Similar compounds have shown potential as antibacterial and antifungal agents. The presence of halogen atoms can enhance the reactivity towards microbial targets.
  • Enzyme Inhibition : The compound may inhibit various enzymes involved in disease processes, including cancer-related pathways, due to its electrophilic nature which allows it to interact with nucleophilic sites on enzymes.

Case Studies

  • Anticancer Properties : A study indicated that halogenated compounds similar to 1-(3-Bromopropyl)-2-iodo-3-(trifluoromethoxy)benzene exhibited cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism was attributed to the compound's ability to form adducts with cellular macromolecules.
  • Antimicrobial Testing : Research involving structurally related compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes, potentially due to the lipophilicity imparted by the bromopropyl group.

Comparative Analysis

To understand the biological activity better, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
1-(3-Bromopropyl)-3-(trifluoromethyl)benzeneContains bromopropyl and trifluoromethyl groupsLacks iodine substitution; different reactivity
1-Bromo-2-(trifluoromethoxy)benzeneFeatures a bromine atom and trifluoromethoxy groupSimpler structure; lacks additional substituents
1-Bromo-3,5-bis(trifluoromethyl)benzeneContains multiple trifluoromethyl groupsIncreased steric hindrance; distinct chemical behavior

The mechanism by which 1-(3-Bromopropyl)-2-iodo-3-(trifluoromethoxy)benzene exerts its biological effects likely involves:

  • Electrophilic Attack : The electrophilic nature of the iodo and bromine substituents can lead to nucleophilic attack by biological molecules, altering their function.
  • Hydrophobic Interactions : The trifluoromethoxy group enhances hydrophobic interactions, potentially facilitating membrane penetration and interaction with intracellular targets.

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